BenchChemオンラインストアへようこそ!

FIDAS-5

MAT2A inhibition enzymatic assay SAM biosynthesis

FIDAS-5 (CAS 1391934-98-7) is a fluorinated N,N-dialkylaminostilbene agent developed as a selective, cell-permeable, and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), the catalytic subunit responsible for biosynthesis of the principal methyl donor S-adenosylmethionine (SAM). The compound inhibits MAT2A with an IC50 of 2.1 µM in cell-free enzymatic assays and acts as a competitive antagonist of SAM binding to the MAT2A dimer interface pocket.

Molecular Formula C15H13ClFN
Molecular Weight 261.72 g/mol
Cat. No. B2515396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIDAS-5
Molecular FormulaC15H13ClFN
Molecular Weight261.72 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+
InChIKeyKXVXICBOMOGFMH-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FIDAS-5 Compound Profile: MAT2A Inhibitor for S-Adenosylmethionine-Dependent Cancer Research


FIDAS-5 (CAS 1391934-98-7) is a fluorinated N,N-dialkylaminostilbene agent developed as a selective, cell-permeable, and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), the catalytic subunit responsible for biosynthesis of the principal methyl donor S-adenosylmethionine (SAM) [1]. The compound inhibits MAT2A with an IC50 of 2.1 µM in cell-free enzymatic assays and acts as a competitive antagonist of SAM binding to the MAT2A dimer interface pocket [1]. As a member of the FIDAS agent family specifically engineered to lack redox-active hydroxy and methoxy groups found in natural stilbenes, FIDAS-5 exhibits in vivo oral bioavailability and has demonstrated tumor growth suppression in colorectal cancer and multiple myeloma xenograft models [1][2].

FIDAS-5 vs. FIDAS Analogs and MAT2A Inhibitors: Why Structural Differences Preclude Interchangeability in Research


In-class compounds within the FIDAS series and alternative MAT2A inhibitors exhibit substantial variation in potency, bioavailability, and target engagement that renders them non-interchangeable in research settings. FIDAS-5 displays a >2-fold improvement in enzymatic MAT2A inhibition potency relative to its closest analog FIDAS-3 (IC50 2.1 µM vs. 4.9 µM) [1]. More critically, FIDAS-5 achieves this potency in cell-based SAM depletion assays at substantially lower working concentrations—3 µM FIDAS-5 reduces SAM and SAH levels by 64%, whereas 10 µM FIDAS-3 achieves only 56% reduction [1]. Additional FIDAS family members (FIDAS-6, FIDAS-7, FIDAS-8) were developed as biotinylated probe analogs rather than as optimized therapeutics, and their binding kinetics and cellular activity profiles diverge significantly from the optimized FIDAS-5 scaffold [1]. Furthermore, alternative MAT2A-targeting agents such as AG-270, PF-9366, and IDE397 differ in binding mode (allosteric vs. competitive), tissue distribution, and clinical development stage, making direct substitution in experimental protocols scientifically invalid without revalidation of target engagement parameters [1].

FIDAS-5 Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


FIDAS-5 vs. FIDAS-3: Enzymatic MAT2A Inhibition Potency Comparison

FIDAS-5 demonstrates superior MAT2A enzymatic inhibition compared to its closest analog FIDAS-3. In identical cell-free assay conditions, FIDAS-5 inhibits MAT2A with an IC50 of 2.1 µM, whereas FIDAS-3 exhibits an IC50 of 4.9 µM, establishing FIDAS-5 as >2-fold more potent at the enzyme level . The assay conditions were standardized: L-methionine and ATP each at 1 mM, MAT2A at 10 µg/mL, with FIDAS agents pre-incubated for 20 minutes prior to a 30-minute reaction period .

MAT2A inhibition enzymatic assay SAM biosynthesis cell-free IC50 stilbene analog

FIDAS-5 vs. FIDAS-3: Intracellular SAM and SAH Depletion Efficacy in LS174T Colorectal Cancer Cells

In LS174T colorectal cancer cells, FIDAS-5 reduces intracellular S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels more effectively than FIDAS-3 despite requiring a >3-fold lower concentration. Treatment with 3 µM FIDAS-5 for 36 hours reduced SAM and SAH levels by 64%, while treatment with 10 µM FIDAS-3 under identical conditions reduced SAM and SAH levels by only 56% . This cellular efficacy differential confirms that the enzymatic potency advantage of FIDAS-5 translates to superior target engagement in living cells.

cellular SAM depletion LS174T SAH reduction colorectal cancer target engagement

FIDAS-5 Prolonged Antiproliferative Activity in LS174T Colorectal Cancer Cells

FIDAS-5 at 3 µM completely suppresses proliferation of LS174T colorectal cancer cells for up to 7 days in continuous culture . This sustained antiproliferative effect is mechanistically linked to suppression of c-Myc and cyclin D1 oncoprotein expression in LS174T cells . While no direct head-to-head 7-day proliferation data for FIDAS-3 is available in the same report, the complete suppression achieved by FIDAS-5 at 3 µM is notable given that FIDAS-3 requires >10 µM to achieve submaximal SAM depletion in the same cell line , suggesting FIDAS-5 is the preferred agent for long-term proliferation studies in CRC models.

colorectal cancer antiproliferative LS174T long-term culture oncogene suppression

FIDAS-5 In Vivo Tumor Growth Inhibition in HT29 Colorectal Cancer Xenograft Model

FIDAS-5 demonstrates oral bioavailability and in vivo antitumor efficacy in the HT29 colorectal cancer xenograft model in athymic nude mice. Oral administration of FIDAS-5 at 20 mg/kg/day beginning on day 4 post-tumor implantation reduced tumor growth by 58% after 18 days of treatment relative to vehicle-treated controls . This in vivo activity was achieved with minimal effects on body weight, indicating a favorable tolerability profile at therapeutically active doses . The original discovery publication further confirms that FIDAS agents delivered orally repress CRC xenografts in athymic nude mice [1].

in vivo efficacy xenograft HT29 oral administration colorectal cancer

FIDAS-5 Synergistic Enhancement of Bortezomib Antitumor Activity in Multiple Myeloma

FIDAS-5 exhibits synergistic antitumor activity when combined with the standard-of-care proteasome inhibitor bortezomib in multiple myeloma (MM) models. In both MM cell lines and primary human CD138+ MM cells, MAT2A inhibition by FIDAS-5 enhanced the anti-MM effect of bortezomib [1]. In vivo, FIDAS-5 administered as a single agent significantly reduced tumor burden in the syngeneic 5TGM1 MM mouse model [1]. The observed synergy was mechanistically linked to MAT2A inhibition-mediated inactivation of the mTOR-4EBP1 pathway and consequent reduction in protein synthesis [1].

multiple myeloma bortezomib drug synergy MAT2A inhibition proteasome inhibitor

FIDAS-5 Nano-Formulation-Mediated Epigenetic Modulation for Hepatocellular Carcinoma Immunotherapy

FIDAS-5 has been incorporated into a multifunctional nanoparticle formulation (MFMP) for hepatocellular carcinoma (HCC) therapy, where it serves as a MAT2A-inhibiting epigenetic modulator. In this nano-epidrug platform, FIDAS-5 prevents cGAS methylation and reduces m6A RNA modification, thereby suppressing EGFR expression and enhancing HCC antigenicity to promote cytotoxic T cell recognition and killing [1]. When combined with radiofrequency ablation (RFA), the MFMP formulation synergizes through cGAS DNA demethylation, EGFR mRNA demethylation, and TBK1 protein phosphorylation, inhibiting recurrence and metastasis while enhancing immune memory [1].

hepatocellular carcinoma cGAS-STING epigenetic modulation EGFR demethylation immunogenic cell death

FIDAS-5: Recommended Research and Preclinical Application Scenarios Based on Validated Evidence


Colorectal Cancer: Enzyme Inhibition and Cellular SAM Depletion Studies

For researchers studying MAT2A-dependent SAM biosynthesis in colorectal cancer, FIDAS-5 is the recommended tool compound based on direct comparative evidence. Use FIDAS-5 at 3 µM in LS174T cells to achieve 64% reduction in SAM and SAH levels, a cellular pharmacodynamic effect superior to that achieved with FIDAS-3 at 10 µM . For enzyme-level studies, FIDAS-5 provides >2-fold greater potency (IC50 2.1 µM) than FIDAS-3 (IC50 4.9 µM) under standardized assay conditions .

Long-Term Antiproliferative Assays in Colorectal Cancer Models

FIDAS-5 at 3 µM achieves complete suppression of LS174T colorectal cancer cell proliferation for up to 7 days in continuous culture, with associated suppression of c-Myc and cyclin D1 oncoproteins . This validated concentration and treatment duration protocol eliminates the need for dose-finding experiments in CRC proliferation assays and enables reproducible, cross-study comparisons.

In Vivo Oral Administration Studies in HT29 Colorectal Cancer Xenografts

For in vivo pharmacology studies requiring an orally bioavailable MAT2A inhibitor, FIDAS-5 administered at 20 mg/kg/day via oral gavage in athymic nude mice bearing HT29 CRC xenografts reduces tumor growth by 58% over 18 days with minimal body weight effects . This established dosing regimen provides a validated starting point for in vivo experimental design and enables direct comparison with published efficacy benchmarks.

Multiple Myeloma Combination Therapy Research with Bortezomib

For studies investigating MAT2A as a therapeutic target in multiple myeloma or evaluating combination strategies to overcome proteasome inhibitor resistance, FIDAS-5 provides published evidence of synergistic enhancement of bortezomib antitumor activity in MM cell lines and primary human CD138+ MM cells [1]. The in vivo activity of FIDAS-5 in the 5TGM1 MM model further supports its utility in preclinical MM research [1].

Hepatocellular Carcinoma Epigenetic Modulation and Immunotherapy Research

For advanced HCC research exploring epigenetic modulation to enhance immunotherapy responses, FIDAS-5 has been validated as a component of the MFMP nano-epidrug platform that prevents cGAS methylation and reduces m6A RNA modification, thereby suppressing EGFR expression and enhancing tumor antigenicity [2]. This application is particularly relevant for studies investigating combination approaches with radiofrequency ablation or PD-L1 checkpoint blockade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FIDAS-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.